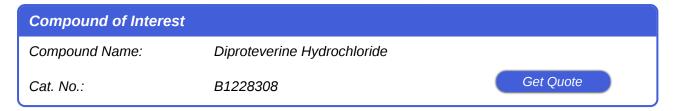


Application Notes and Protocols for Wet Granulation of Drotaverine Hydrochloride Tablets

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of immediate-release Drotaverine Hydrochloride tablets using wet granulation technology. This document outlines the rationale for selecting wet granulation, key formulation components, and detailed experimental procedures for manufacturing and evaluation.

Introduction

Drotaverine Hydrochloride is an antispasmodic agent used to relieve smooth muscle spasms. [1] The manufacturing of tablets containing this active pharmaceutical ingredient (API) often utilizes the wet granulation method. This technique is preferred to enhance the flowability and compressibility of the powder blend, which can otherwise lead to challenges such as uneven die filling and weight variation in the final tablets.[1][2] Wet granulation also ensures a uniform distribution of the drug, which is particularly important for achieving consistent therapeutic outcomes.

The process involves the agglomeration of powder particles using a granulating fluid containing a binder. The resulting granules are then dried, sized, blended with lubricants, and finally compressed into tablets. To prevent the oxidation of Drotaverine HCI, an antioxidant may be incorporated into the formulation.[1]



Materials and Equipment Materials

- Active Pharmaceutical Ingredient (API): Drotaverine Hydrochloride
- Diluent/Filler: Lactose Monohydrate, Starch[1][3]
- Binders: Ethyl cellulose, Gelatin, Polyvinylpyrrolidone (PVP K-30), Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC)[1][3][4][5]
- Disintegrants/Superdisintegrants: Croscarmellose Sodium (Ac-Di-Sol), Crospovidone,
 Sodium Starch Glycolate[1][3]
- Lubricant: Magnesium Stearate, Stearic Acid[1][3]
- Glidant: Colloidal Silicon Dioxide (Aerosil-200)[1]
- Antioxidant: Butylated Hydroxytoluene (BHT)[1]
- Granulating Fluid: Isopropyl Alcohol (IPA), Methylene Chloride, Purified Water[1][3]
- Coating Materials (Optional): HPMC 5 cps, Titanium Dioxide, Purified Talc, Di-butylphthalate[1]

Equipment

- Sieves (#20, #40)
- · Planetary Mixer or High-Shear Mixer
- Tray Dryer or Fluidized Bed Dryer (FBD)
- Granule Sizing Mill (e.g., Oscillating Granulator)
- V-Blender or Bin Blender
- Rotary Tablet Press



- Tablet Hardness Tester
- · Friability Tester
- Disintegration Test Apparatus
- UV-Visible Spectrophotometer
- Dissolution Test Apparatus

Experimental ProtocolsFormulation Development

The following formulations represent typical starting points for the development of Drotaverine Hydrochloride immediate-release tablets. Researchers should optimize these formulations based on their specific equipment and desired tablet characteristics.

Table 1: Example Formulations of Drotaverine Hydrochloride Tablets



Ingredient	Function	Formulation 1 (mg/tablet)[1]	Formulation 2 (mg/tablet)[3]
Drotaverine Hydrochloride	API	80	80
Lactose Monohydrate	Diluent	q.s. to 150	-
Starch	Diluent/Disintegrant	-	q.s. to 145
Ethyl Cellulose	Binder	5	-
Gelatin	Binder	-	3
PVP K-30	Binder	-	3
Croscarmellose Sodium (Ac-Di-Sol)	Superdisintegrant	7.5	-
Sodium Starch Glycolate	Superdisintegrant	-	4
Crospovidone	Superdisintegrant	7.5	-
Stearic Acid	Lubricant	3	-
Magnesium Stearate	Lubricant	-	2
Aerosil-200	Glidant	3	-
Butylated Hydroxytoluene (BHT)	Antioxidant	0.15	-
Total Weight	150	145	

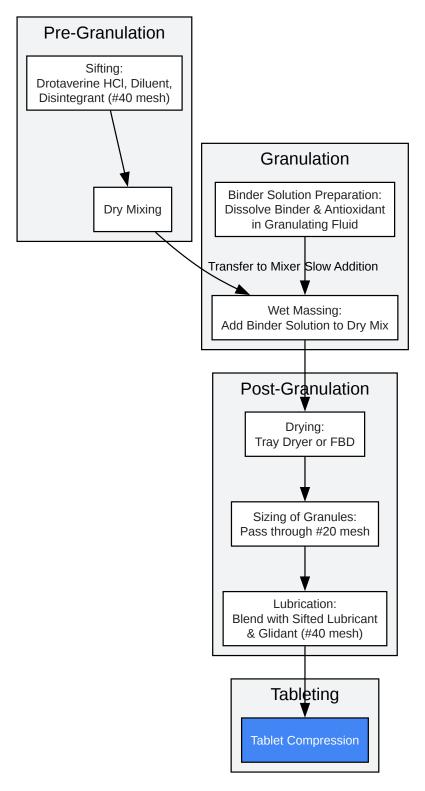
Wet Granulation and Tablet Manufacturing Protocol

This protocol outlines the step-by-step procedure for the wet granulation of Drotaverine Hydrochloride and subsequent tablet compression.

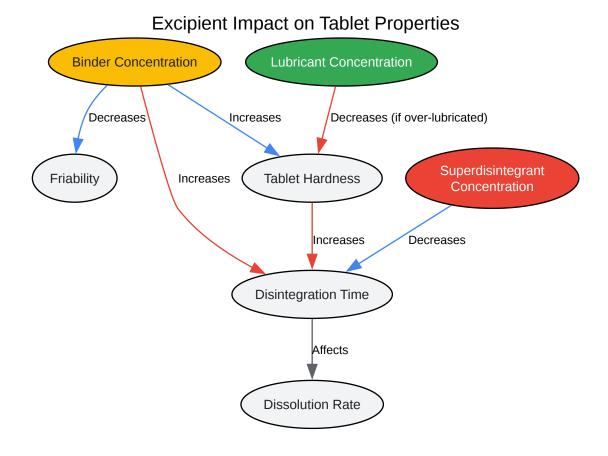
Workflow for Wet Granulation of Drotaverine Hydrochloride Tablets



Wet Granulation Workflow for Drotaverine HCl Tablets







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 To cite this document: BenchChem. [Application Notes and Protocols for Wet Granulation of Drotaverine Hydrochloride Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228308#wet-granulation-technology-for-drotaverine-hydrochloride-tablets]

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